molecular formula C25H20N6 B357311 3-(1-Methyl-2-benzimidazolyl)-1-(3-methylphenyl)-2-pyrrolo[3,2-b]quinoxalinamine CAS No. 883964-63-4

3-(1-Methyl-2-benzimidazolyl)-1-(3-methylphenyl)-2-pyrrolo[3,2-b]quinoxalinamine

Cat. No. B357311
CAS RN: 883964-63-4
M. Wt: 404.5g/mol
InChI Key: QZHDUTXPFKRMQI-UHFFFAOYSA-N
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Description

3-(1-methyl-2-benzimidazolyl)-1-(3-methylphenyl)-2-pyrrolo[3,2-b]quinoxalinamine is a member of pyrroles.

Scientific Research Applications

Synthesis and Structural Analysis

  • Iodine-Catalyzed Synthesis : A practical approach for synthesizing pyrrolo- and indolo[1,2-a] quinoxalines, including compounds structurally similar to 3-(1-Methyl-2-benzimidazolyl)-1-(3-methylphenyl)-2-pyrrolo[3,2-b]quinoxalinamine, using iodine as an effective catalyst was developed. This method emphasizes environmentally friendly oxidation reactions (Wang et al., 2015).

  • Solid State Analysis : The synthesis and structural arrangement of pyrrole-functionalized quinoxalines and benzimidazole, related to the compound , were explored. This study provided insights into the structural arrangement in the solid state, highlighting significant dipolar interactions and intermolecular H-bonds (Szydlo et al., 2008).

  • Unexpected Derivative Formation : Research demonstrated the unexpected formation of pyrrolo[1,2-a]quinoxaline derivatives during the multicomponent synthesis of related compounds. This finding is crucial for understanding and controlling the synthesis processes of such complex molecules (Nicolescu et al., 2013).

Pharmacological Potential

  • Anti-Leukemic Activity : A derivative of pyrrolo[1,2-a]quinoxaline exhibited promising cytotoxic potential against various human leukemia cell lines. This suggests potential therapeutic applications in cancer treatment (Guillon et al., 2022).

  • Synthesis and BZR Ligand Evaluation : The synthesis of benzodiazepine receptor ligands structurally analogous to the compound was studied, indicating the influence of specific substitutions on binding affinity and in vivo activity. These findings are significant for developing new therapeutics targeting the benzodiazepine receptor (Takada et al., 1996).

Catalytic Applications

  • Oxidant-Free Synthesis : Research on the synthesis of benzimidazoles, closely related to the compound of interest, demonstrated an environmentally benign method using ruthenium complexes as catalysts. This process is significant for greener chemical synthesis (Luo et al., 2017).

properties

CAS RN

883964-63-4

Molecular Formula

C25H20N6

Molecular Weight

404.5g/mol

IUPAC Name

3-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C25H20N6/c1-15-8-7-9-16(14-15)31-23(26)21(24-29-19-12-5-6-13-20(19)30(24)2)22-25(31)28-18-11-4-3-10-17(18)27-22/h3-14H,26H2,1-2H3

InChI Key

QZHDUTXPFKRMQI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C5=NC6=CC=CC=C6N5C)N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C5=NC6=CC=CC=C6N5C)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-Methyl-2-benzimidazolyl)-1-(3-methylphenyl)-2-pyrrolo[3,2-b]quinoxalinamine
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3-(1-Methyl-2-benzimidazolyl)-1-(3-methylphenyl)-2-pyrrolo[3,2-b]quinoxalinamine
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3-(1-Methyl-2-benzimidazolyl)-1-(3-methylphenyl)-2-pyrrolo[3,2-b]quinoxalinamine
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3-(1-Methyl-2-benzimidazolyl)-1-(3-methylphenyl)-2-pyrrolo[3,2-b]quinoxalinamine
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3-(1-Methyl-2-benzimidazolyl)-1-(3-methylphenyl)-2-pyrrolo[3,2-b]quinoxalinamine
Reactant of Route 6
3-(1-Methyl-2-benzimidazolyl)-1-(3-methylphenyl)-2-pyrrolo[3,2-b]quinoxalinamine

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